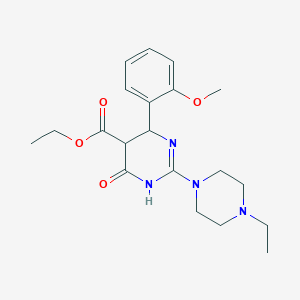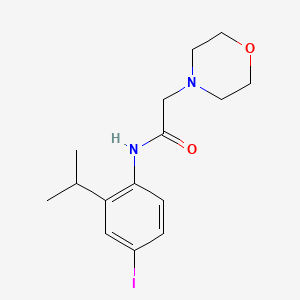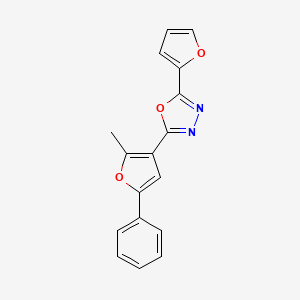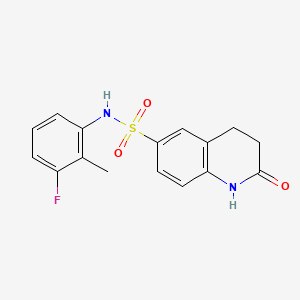![molecular formula C17H26ClNO2 B4439951 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride](/img/structure/B4439951.png)
1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride
Vue d'ensemble
Description
1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPB is a piperidine derivative that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride involves the inhibition of PKB/Akt and PDE4 activity. 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride binds to the ATP-binding site of PKB/Akt and PDE4, thereby inhibiting their activity. Inhibition of PKB/Akt activity leads to the suppression of cancer cell growth and proliferation. Inhibition of PDE4 activity leads to the reduction of inflammation in various disease conditions.
Biochemical and Physiological Effects:
1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has been shown to have various biochemical and physiological effects. Inhibition of PKB/Akt activity by 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride leads to the suppression of cancer cell growth and proliferation. Inhibition of PDE4 activity by 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride leads to the reduction of inflammation in various disease conditions.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has several advantages for lab experiments. 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride is a potent inhibitor of PKB/Akt and PDE4 activity, which makes it a useful tool for investigating the role of these enzymes in various disease conditions. Moreover, 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has been shown to have low toxicity in vitro and in vivo, which makes it a safe chemical compound for lab experiments.
However, 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride also has some limitations for lab experiments. 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has poor solubility in water, which makes it difficult to use in aqueous-based experiments. Moreover, 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has a short half-life in vivo, which makes it difficult to use in animal studies.
Orientations Futures
There are several future directions for 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride research. One future direction is to investigate the potential therapeutic applications of 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride in cancer and inflammatory diseases. Another future direction is to develop more potent and selective inhibitors of PKB/Akt and PDE4 activity based on the chemical structure of 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride. Moreover, future studies could investigate the pharmacokinetics and pharmacodynamics of 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride in vivo to better understand its therapeutic potential.
Applications De Recherche Scientifique
1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has shown potential therapeutic applications in various scientific research studies. For instance, 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has been shown to inhibit the activity of protein kinase B (PKB/Akt), a key regulator of cell survival, proliferation, and metabolism. Inhibition of PKB/Akt activity has been linked to the suppression of cancer cell growth and proliferation. Therefore, 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has been investigated as a potential anticancer agent.
Moreover, 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a role in the regulation of inflammation. Inhibition of PDE4 activity can reduce inflammation in various disease conditions, such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. Therefore, 1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has been investigated as a potential anti-inflammatory agent.
Propriétés
IUPAC Name |
1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-2-19-16-10-4-5-11-17(16)20-15-9-8-14-18-12-6-3-7-13-18;/h4-5,8-11H,2-3,6-7,12-15H2,1H3;1H/b9-8+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNXYLZNXGKDJJ-HRNDJLQDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC=CCN2CCCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OC/C=C/CN2CCCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439891.png)
![3-amino-N-(3,5-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439899.png)
![methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate](/img/structure/B4439903.png)


![6-methyl-N-(tetrahydro-2-furanylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B4439931.png)



![1-[(dimethylamino)sulfonyl]-N-{2-[(isobutylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4439967.png)
![1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]-4-ethylpiperazine hydrochloride](/img/structure/B4439970.png)
![1-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4439978.png)
![6-(2,5-dichlorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439979.png)